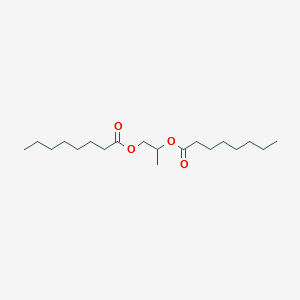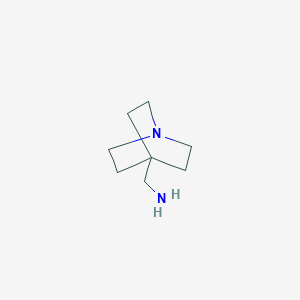
4-奎宁环烷甲胺
概述
描述
Quinuclidin-4-ylmethanamine, also known as 1-azabicyclo[2.2.2]oct-4-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2. This compound is characterized by its unique structure, which includes a quinuclidine core. It is a colorless solid that is used in various chemical and pharmaceutical applications due to its basicity and reactivity.
科学研究应用
Quinuclidin-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical reactions.
作用机制
Target of Action
Quinuclidin-4-ylmethanamine is a complex organic compound with a cage-like structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s structurally similar to methenamine, which is known to have antibacterial properties in an acidic environment . In such an environment, Methenamine is hydrolyzed to formaldehyde, which is highly bactericidal
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Quinuclidin-4-ylmethanamine, it’s recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C . This suggests that light, air, and temperature could potentially affect its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Quinuclidin-4-ylmethanamine can be synthesized through the reduction of 4-cyanoquinuclidine. The process involves the use of lithium aluminum hydride (LAH) as a reducing agent in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, followed by quenching with water and sodium sulfate to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of quinuclidin-4-ylmethanamine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Quinuclidin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound itself is typically synthesized through reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) is commonly used.
Substitution: Halogenated compounds and bases are often employed.
Major Products Formed:
Oxidation: N-oxides of quinuclidin-4-ylmethanamine.
Reduction: The primary amine, quinuclidin-4-ylmethanamine.
Substitution: Various substituted derivatives depending on the reactants used.
相似化合物的比较
- Quinuclidine
- Tropane
- Quinine
- Aceclidine
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNGTOKBVGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

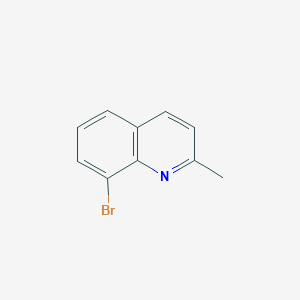
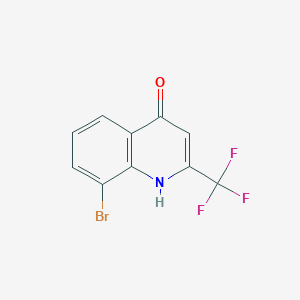
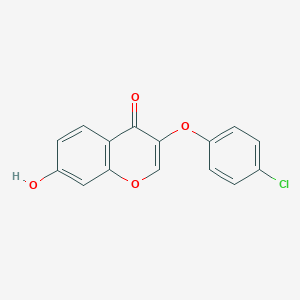
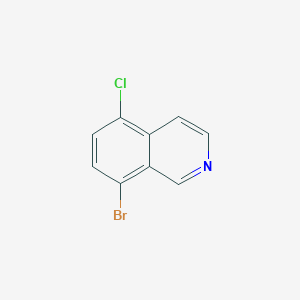
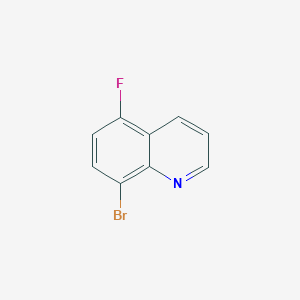
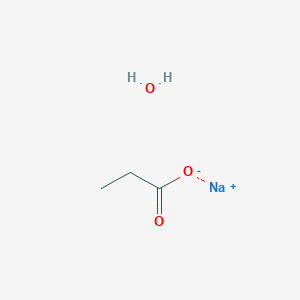
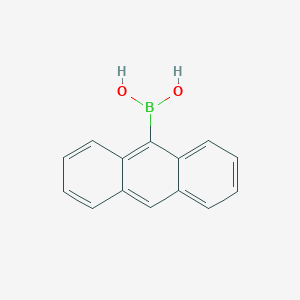
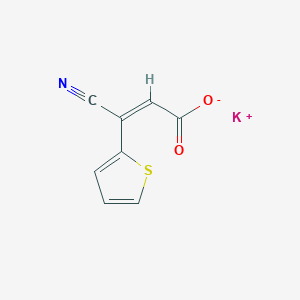

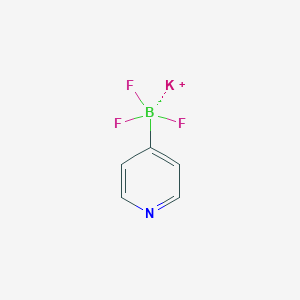
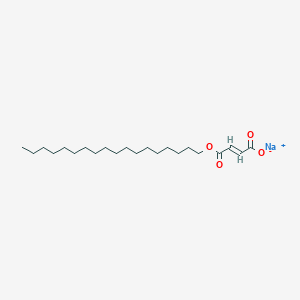
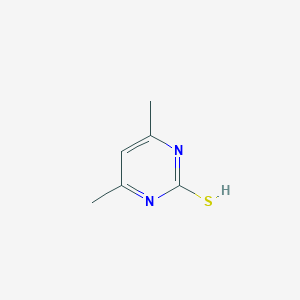
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
